2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide
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Overview
Description
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a nitrophenyl group
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound interacts with ENTs and inhibits their function. It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the affinity constant (Km), indicating that it acts as a non-competitive inhibitor .
Biochemical Pathways
The compound affects the nucleoside transport pathway by inhibiting ENTs. This inhibition disrupts nucleotide synthesis and the regulation of adenosine function, which can have downstream effects on various cellular processes .
Result of Action
The inhibition of ENTs by this compound disrupts nucleotide synthesis and the regulation of adenosine function. This can lead to changes in cellular processes, potentially affecting cell viability, protein expression, and the internalization of ENT1 and ENT2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide typically involves multiple steps. One common route starts with the preparation of the piperazine derivative, which is then reacted with a fluorophenyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It can be used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-nitrophenyl)ethanone
- 4-(2-fluorophenyl)piperazin-1-ylmethanone
Uniqueness
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide is unique due to its specific substitution pattern and the presence of both fluorophenyl and nitrophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O4/c19-13-5-1-3-7-15(13)21-9-11-22(12-10-21)18(25)17(24)20-14-6-2-4-8-16(14)23(26)27/h1-8H,9-12H2,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTJCNAUNPXLEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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